molecular formula C41H55N5O8 B12747561 1'S,2'S,2''S,9S,12R)-12-(2''-((N-((Benzyloxy)carbonyl)tert-leucinyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-9-(1-methylethyl)-7,10,13-triaza-1,4-dioxo-8,11-dioxo(14)paracyclophane CAS No. 180968-42-7

1'S,2'S,2''S,9S,12R)-12-(2''-((N-((Benzyloxy)carbonyl)tert-leucinyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-9-(1-methylethyl)-7,10,13-triaza-1,4-dioxo-8,11-dioxo(14)paracyclophane

Cat. No.: B12747561
CAS No.: 180968-42-7
M. Wt: 745.9 g/mol
InChI Key: TZULDDUNYAGRDC-JFKVGHNISA-N
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Description

The compound 1’S,2’S,2’‘S,9S,12R)-12-(2’‘-((N-((Benzyloxy)carbonyl)tert-leucinyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-9-(1-methylethyl)-7,10,13-triaza-1,4-dioxo-8,11-dioxo(14)paracyclophane is a complex organic molecule with a unique structure. This compound is notable for its intricate stereochemistry and the presence of multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of flow chemistry techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amide bonds can be reduced to amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the amide bonds would yield amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1’S,2’S,2’‘S,9S,12R)-12-(2’‘-((N-((Benzyloxy)carbonyl)tert-leucinyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-9-(1-methylethyl)-7,10,13-triaza-1,4-dioxo-8,11-dioxo(14)paracyclophane
  • 1’S,2’S,2’‘S,9S,12R)-12-(2’‘-((N-((Benzyloxy)carbonyl)tert-leucinyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-9-(1-methylethyl)-7,10,13-triaza-1,4-dioxo-8,11-dioxo(14)paracyclophane

Uniqueness

This compound is unique due to its complex stereochemistry and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a valuable tool in scientific research and a potential candidate for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

180968-42-7

Molecular Formula

C41H55N5O8

Molecular Weight

745.9 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(1R,2S)-1-[(10S,13R)-9,12-dioxo-10-propan-2-yl-2,5-dioxa-8,11,14-triazabicyclo[14.2.2]icosa-1(18),16,19-trien-13-yl]-1-hydroxy-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C41H55N5O8/c1-27(2)33-37(48)42-20-21-52-22-23-53-31-18-16-29(17-19-31)25-43-34(38(49)45-33)35(47)32(24-28-12-8-6-9-13-28)44-39(50)36(41(3,4)5)46-40(51)54-26-30-14-10-7-11-15-30/h6-19,27,32-36,43,47H,20-26H2,1-5H3,(H,42,48)(H,44,50)(H,45,49)(H,46,51)/t32-,33-,34+,35+,36+/m0/s1

InChI Key

TZULDDUNYAGRDC-JFKVGHNISA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)NCCOCCOC2=CC=C(CN[C@@H](C(=O)N1)[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OCC4=CC=CC=C4)O)C=C2

Canonical SMILES

CC(C)C1C(=O)NCCOCCOC2=CC=C(CNC(C(=O)N1)C(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OCC4=CC=CC=C4)O)C=C2

Origin of Product

United States

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